molecular formula C14H14N6S B10946038 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10946038
M. Wt: 298.37 g/mol
InChI Key: MEXMJYCGDZLZST-UHFFFAOYSA-N
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Description

9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate ring closure and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazoles: Known for their diverse pharmacological activities.

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: Similar core structure with variations in substituents.

Uniqueness

9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of heterocyclic rings, which may confer distinct biological and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C14H14N6S

Molecular Weight

298.37 g/mol

IUPAC Name

12-ethyl-11-methyl-4-(2-methylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H14N6S/c1-4-9-8(2)21-14-11(9)13-17-12(18-20(13)7-15-14)10-5-6-16-19(10)3/h5-7H,4H2,1-3H3

InChI Key

MEXMJYCGDZLZST-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=NN4C)C

Origin of Product

United States

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